molecular formula C18H11F4NO2 B2670796 N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 622806-87-5

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B2670796
CAS No.: 622806-87-5
M. Wt: 349.285
InChI Key: NXWOTNAWPKQCIU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine and trifluoromethyl groups These groups are known for their significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the formation of the furan ring followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors that influence the overall yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Trifluoromethyl phenyl sulfone, halogenated reagents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the specific arrangement of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These features can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4NO2/c19-13-7-3-4-8-14(13)23-17(24)16-10-9-15(25-16)11-5-1-2-6-12(11)18(20,21)22/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWOTNAWPKQCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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